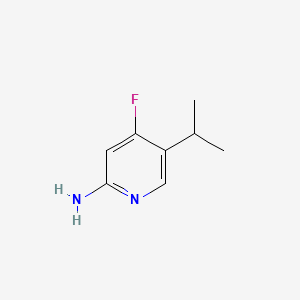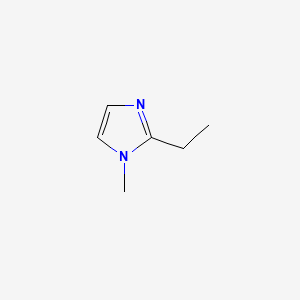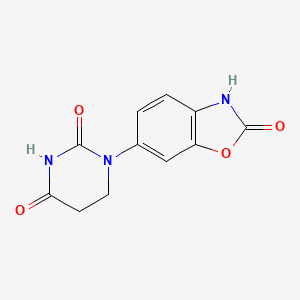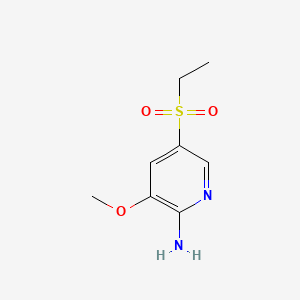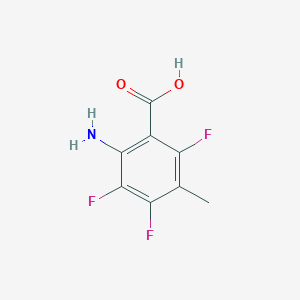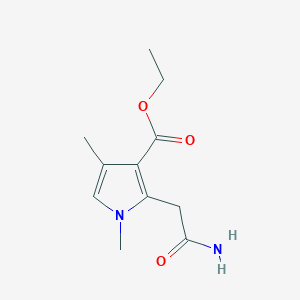
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 4-hydroxy-2H-pyran-2-one under acidic conditions. The reaction typically proceeds via an esterification process, followed by cyclization to form the tetrahydropyran ring.
Another method involves the reduction of ethyl 2-(4-oxanyl)acetate using lithium aluminum hydride in tetrahydrofuran. The reaction is carried out at low temperatures (0°C) and then heated to reflux overnight .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using ethyl acetoacetate and 4-hydroxy-2H-pyran-2-one. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(4-oxanyl)ethanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize or destabilize reaction intermediates.
類似化合物との比較
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but lacks the ketone functional group.
Ethyl 2-(4-hydroxytetrahydro-2H-pyran-2-yl)acetate: Contains a hydroxyl group instead of a ketone.
Ethyl 2-(4-oxotetrahydro-2H-pyran-4-yl)acetate: Similar structure but with the ketone group at a different position.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
ethyl 2-(4-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)6-8-5-7(10)3-4-13-8/h8H,2-6H2,1H3 |
InChIキー |
ZWBXYDILXMWITN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC(=O)CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



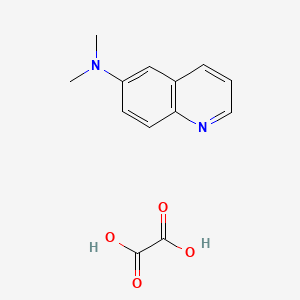
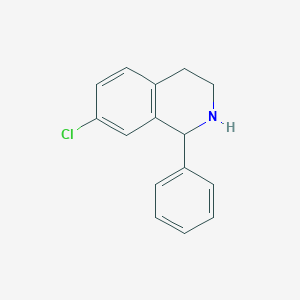

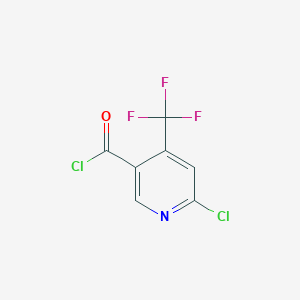
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
